3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE
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Overview
Description
3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a methoxyphenyl group, a methyl group, and a phenyl group, making it a complex and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzyl chloride, which is then reacted with thiourea to form 4-methoxybenzylthiourea. This intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, converting ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 3-{[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-{[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOLE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl, phenyl, and triazole moieties provides a distinct structure that can interact with various molecular targets in unique ways, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-5-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-16(14-6-4-3-5-7-14)18-19-17(20)22-12-13-8-10-15(21-2)11-9-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPABVKBKBFUMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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